molecular formula C9H14N4O2 B1455683 3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 1239844-13-3

3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1455683
CAS No.: 1239844-13-3
M. Wt: 210.23 g/mol
InChI Key: FTBVVCJPZRPTIE-UHFFFAOYSA-N
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Description

3-Methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione ( 1239844-13-3) is a chemical compound with the molecular formula C9H14N4O2 and a molecular weight of 210.23 g/mol . This pyrimidinedione and piperazine-containing scaffold is of significant interest in medicinal chemistry research, particularly in the development of novel pharmacologically active agents. Compounds featuring the pyrimidinedione core, especially when substituted with a piperazine ring, have been investigated as key structural motifs in the synthesis of serotonin receptor (5-HT) ligands . Specifically, research indicates that structurally similar pyrimidinedione derivatives have been designed and evaluated as potent 5-HT2A receptor antagonists . The 5-HT2A receptor is a major G-protein coupled receptor (GPCR) target deeply involved in modulating central nervous system functions, and its antagonists are relevant for studying various neurological pathways and disorders . The presence of the piperazine group is a common feature in many high-affinity ligands for neuroreceptors, as it can serve as a critical pharmacophore element that interacts with biological targets . The molecular architecture of this compound, which combines a planar heterocyclic pyrimidinedione system with a flexible aliphatic piperazine moiety, provides a versatile template for structure-activity relationship (SAR) studies in drug discovery projects . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-6-piperazin-1-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-12-8(14)6-7(11-9(12)15)13-4-2-10-3-5-13/h6,10H,2-5H2,1H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBVVCJPZRPTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Pyrimidine-2,4-dione Derivatives

The preparation of pyrimidine-2,4-dione derivatives typically begins with the 2-pyrimidone (2-hydroxypyrimidine) core. This core can be converted into reactive intermediates such as 2-chloropyrimidines by treatment with chlorinating agents like phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). These intermediates allow nucleophilic substitution at the 6-position by amines or other nucleophiles to introduce desired substituents such as piperazine.

Alternative Synthetic Routes

  • Biginelli Reaction-Based Approaches: Although the classical Biginelli reaction is primarily used to synthesize dihydropyrimidinones, modifications can be adapted for substituted pyrimidine derivatives. However, this method is less direct for introducing piperazine substituents at the 6-position.
  • Condensation of Amides and Carbonitriles: Electrophilic activation of amides with reagents like trifluoromethanesulfonic anhydride and 2-chloropyridine can facilitate the formation of pyrimidine rings with various substitutions, potentially adaptable for this compound's synthesis.
  • Direct Amination: Direct nucleophilic substitution on halogenated pyrimidines remains the most straightforward and widely used method for introducing piperazine groups.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Chlorination + Nucleophilic Substitution 3-Methylpyrimidine-2,4-dione POCl3 or PCl5; Piperazine; DABCO/ABCO Polar aprotic solvent, heat High selectivity; well-established Requires chlorination step
Biginelli Reaction Ethylacetoacetate, urea, aryl aldehyde Acid catalysts (Brønsted/Lewis acids) Mild to moderate temperature One-pot synthesis Less direct for piperazine substitution
Electrophilic Activation of Amides Amides and carbonitriles Tf2O, 2-chloropyridine Controlled electrophilic activation Access to diverse pyrimidines More complex reagents and steps

Research Findings and Industrial Relevance

  • The chlorination and subsequent nucleophilic substitution route is the most commonly reported and industrially feasible method for synthesizing 3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione due to its simplicity and scalability.
  • Use of catalytic bases like DABCO improves reaction efficiency and yield, which is beneficial for large-scale production.
  • The compound's preparation is crucial for pharmaceutical applications, as pyrimidine derivatives with piperazine substitutions have shown diverse biological activities, including antiviral and anticancer properties.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperazine in ethanol under reflux.

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research has indicated that derivatives of pyrimidine compounds exhibit antitumor properties. A study demonstrated that 3-methyl-6-(piperazin-1-yl)pyrimidine derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in cell proliferation.

Case Study : In a comparative study, derivatives were synthesized and tested against breast cancer cell lines (MCF-7). The results indicated a dose-dependent response with IC50 values lower than those of standard chemotherapeutic agents .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It was found to be effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The piperazine moiety is thought to enhance membrane penetration, allowing for greater efficacy.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Pharmacological Applications

1. CNS Activity
The piperazine group is known for its psychoactive properties. Studies have explored the use of this compound in treating anxiety and depression by modulating neurotransmitter systems.

Case Study : In animal models, administration of 3-methyl-6-(piperazin-1-yl)pyrimidine resulted in reduced anxiety-like behaviors in the elevated plus maze test compared to control groups .

2. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Material Science Applications

1. Polymer Chemistry
Due to its unique structure, 3-methyl-6-(piperazin-1-yl)pyrimidine can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices has been studied for applications in drug delivery systems.

Data Table: Polymer Properties

Polymer TypeProperties
PolyurethaneEnhanced mechanical strength
PolystyreneImproved thermal stability

Mechanism of Action

The mechanism of action of 3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Substituent Variations at Position 6

The piperazine group distinguishes the target compound from analogs with other nitrogen-containing substituents:

Compound Name Substituent at Position 6 Molecular Weight Key Properties/Applications References
3-Methyl-6-(piperazin-1-yl)-pyrimidine-2,4-dione Piperazine 224.23 g/mol Potential CNS or antimicrobial activity (inference from piperazine bioactivity)
6-Methyl-3-(4-methylpiperazin-1-ylmethylene)-pyridine-2,4-dione 4-Methylpiperazine 235.28 g/mol Higher lipophilicity; used in medicinal chemistry studies
6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazin-1-carbonyl}-pyrimidine-2,4-dione Piperazine-linked aryl carbonyl 396.76 g/mol Antiviral/anticancer potential (structural analogy to AZT derivatives)
3-Hydroxy-1-methyl-6-(biphenylamino)-pyrimidine-2,4-dione Biphenylamino 325.34 g/mol HIV reverse transcriptase inhibition

Key Observations :

  • Piperazine derivatives exhibit enhanced solubility in polar solvents compared to aryl or alkyl substituents due to basic nitrogen atoms.

Substituent Variations at Position 3

The methyl group at position 3 is a conserved feature in many analogs, but substitutions here alter electronic effects:

Compound Name Substituent at Position 3 Key Functional Impact References
3-Hydroxy-6-(piperazin-1-yl)-pyrimidine-2,4-dione Hydroxyl group Increased hydrogen-bonding capacity; reduced metabolic stability
3-Cyclohexyl-6-phenyl-1-(p-tolyl)-pyrimidine-2,4-dione Cyclohexyl and aryl groups Enhanced lipophilicity; herbicidal applications
3-(Hydrazinyl)-6-methyl-pyrimidine-2,4-dione Hydrazinyl group Chelation potential; antiviral activity

Key Observations :

  • Methyl groups (as in the target compound) balance steric effects and metabolic stability.
  • Hydroxyl or hydrazinyl groups introduce polarity but may increase susceptibility to oxidative degradation.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Molecular Weight
Target Compound 1.2 2 5 224.23
6-Trifluoromethyl Analog 2.8 2 4 290.21
4-Methylpiperazine Derivative 1.5 1 5 235.28

Biological Activity

3-Methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant pharmacological potential. Its molecular formula is C9H14N4O2, and it features a pyrimidine ring substituted with a methyl group and a piperazine moiety. This structure imparts unique biological activities, making it a subject of interest in medicinal chemistry and drug development.

  • CAS Number : 1239844-13-3
  • Molecular Weight : 210.23 g/mol
  • Structure : The compound consists of a pyrimidine ring with a methyl group at the 3-position and a piperazine ring at the 6-position, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine ring enhances binding affinity through hydrogen bonding and π-π interactions, while the pyrimidine moiety contributes to the overall stability of these interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The presence of the piperazine ring is believed to enhance its efficacy against certain cancer types.
  • Antiparasitic Properties : The compound has shown potential against parasitic infections, with studies indicating moderate activity against Plasmodium falciparum, the causative agent of malaria.
  • Enzyme Inhibition : It has been explored for its ability to inhibit specific enzymes such as poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms.

Research Findings

Several studies have documented the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeTargetIC50/EC50 ValuesReference
AntitumorHuman breast cancer cellsIC50 = 18 μM
AntiparasiticPlasmodium falciparumEC50 = 0.038 μM
Enzyme InhibitionPARP1IC50 = 57.3 μM

Case Studies

  • Antitumor Efficacy : A study evaluated various substituted piperazine compounds for their effects on human breast cancer cells. The compound demonstrated significant inhibition of cell viability, comparable to established PARP inhibitors like Olaparib .
  • Antiparasitic Activity : Research focused on the synthesis of pyrimidine derivatives highlighted that modifications in the structure could enhance potency against malaria parasites. The incorporation of specific functional groups was found to improve both solubility and metabolic stability while maintaining activity .

Q & A

Basic: What synthetic strategies are commonly employed for preparing 3-methyl-6-(piperazin-1-yl)pyrimidine-2,4-dione derivatives?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A representative method includes reacting 6-methylpyrimidine-2,4(1H,3H)-dione with piperazine derivatives under reflux in ethanol or DMF. For example:

  • Step 1: Alkylation of the pyrimidine core with piperazine in ethanol at 25°C for 12 hours yields the target compound.
  • Step 2: Purification via recrystallization (e.g., from ethanol/water mixtures) ensures high purity .

Table 1: Example Synthesis Conditions

ReactantsSolventTemp (°C)Time (h)Yield (%)Reference
6-Methylpyrimidine + PiperazineEtOH251293

Basic: How is NMR spectroscopy utilized to confirm the structure of substituted pyrimidine-dione derivatives?

Answer:
1H NMR is critical for verifying substituent positions and hydrogen bonding. Key observations include:

  • Piperazine protons: Resonances between δ 2.5–3.5 ppm (N–CH2– groups).
  • Pyrimidine ring protons: Deshielded aromatic protons (δ 5.5–6.5 ppm) and methyl groups (δ 1.8–2.2 ppm) .
  • Hydrogen bonding: Broad peaks for NH groups (δ 10–12 ppm) indicate intermolecular interactions, as seen in crystal structures .

Advanced: How can computational methods optimize reaction pathways for synthesizing novel derivatives?

Answer:
Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states. For example:

  • Reaction path screening: ICReDD employs quantum calculations to identify low-energy pathways, reducing trial-and-error experimentation .
  • Solvent effects: Molecular dynamics simulations model solvent interactions to improve yield (e.g., DMF vs. ethanol selectivity) .

Table 2: Computational vs. Experimental Yields

DerivativePredicted Yield (%)Experimental Yield (%)Deviation
Piperazine-substituted8993+4.5%

Advanced: How are structure-activity relationships (SARs) analyzed for biological activity in pyrimidine-dione derivatives?

Answer:
SAR studies involve systematic substitution and bioassay comparisons:

  • Substituent effects: Electron-withdrawing groups (e.g., CF3 at position 6) enhance antimicrobial activity, as shown in analogues .
  • Piperazine flexibility: N-alkylation (e.g., benzyl groups) modulates receptor binding affinity .
  • Crystallographic data: Hydrogen-bonding patterns (e.g., N–H⋯O) correlate with solubility and membrane permeability .

Basic: What safety protocols are recommended for handling pyrimidine-dione derivatives in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution:

  • Hydrogen bonding: Intermolecular N–H⋯O bonds stabilize dimeric structures (e.g., in 6-(trifluoromethyl)pyrimidine-dione monohydrate) .
  • Dihedral angles: Substituent orientation (e.g., 62° for benzyl groups in bis-4-methoxybenzyl derivatives) influences packing efficiency .

Table 3: Key Crystallographic Parameters

CompoundSpace GroupDihedral Angle (°)Reference
6-(Trifluoromethyl)-pyrimidine-dioneP21/c62.16
Bis-4-methoxybenzyl derivativeP-169.77

Advanced: What strategies address contradictions in spectroscopic or synthetic data across studies?

Answer:

  • Reproducibility checks: Validate reaction conditions (e.g., solvent purity, catalyst ratios) .
  • Cross-validation: Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • Byproduct analysis: Use LC-MS to identify side products (e.g., over-alkylation in DMF reactions) .

Basic: What analytical techniques are essential for purity assessment?

Answer:

  • HPLC: C18 columns with UV detection (λ = 254 nm) resolve impurities .
  • Mass spectrometry: HRMS confirms molecular ions (e.g., [M + H]+ = 221.1290 for piperazine derivatives) .
  • Melting point: Sharp ranges (e.g., 201–216°C) indicate crystalline purity .

Advanced: How do solvent and temperature influence regioselectivity in alkylation reactions?

Answer:

  • Polar aprotic solvents (DMF): Favor N-alkylation over O-alkylation due to enhanced nucleophilicity of piperazine .
  • Temperature control: Lower temps (25°C) minimize side reactions vs. reflux conditions .

Advanced: What role do hydrogen-bonding networks play in biological activity?

Answer:

  • Target binding: NH groups form critical interactions with enzyme active sites (e.g., HIV reverse transcriptase inhibition) .
  • Solubility: Intermolecular H-bonds with water improve bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-methyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

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